molecular formula C8H7FO4S B2879119 4-Fluoromethanesulfonylbenzoic acid CAS No. 1394022-81-1

4-Fluoromethanesulfonylbenzoic acid

Cat. No.: B2879119
CAS No.: 1394022-81-1
M. Wt: 218.2
InChI Key: YWOTYLGMTYPBHU-UHFFFAOYSA-N
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Description

4-Fluoromethanesulfonylbenzoic acid is an organic compound with the molecular formula C8H7FO4S It is a derivative of benzoic acid, where a fluoromethylsulfonyl group is attached to the benzene ring

Scientific Research Applications

4-Fluoromethanesulfonylbenzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: This compound can be used in biochemical studies to investigate enzyme interactions and protein modifications.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Safety and Hazards

While specific safety data for 4-(Fluoromethylsulfonyl)benzoic acid is not available, it’s important to handle all chemical substances with care. For instance, benzoic acid can cause skin irritation, serious eye damage, and damage to organs through prolonged or repeated exposure .

Preparation Methods

The synthesis of 4-Fluoromethanesulfonylbenzoic acid can be achieved through several routes. One common method involves the reaction of 4-carboxybenzenesulfonyl fluoride with a fluoromethylating agent under controlled conditions. The reaction typically requires a catalyst and is carried out in an organic solvent. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Chemical Reactions Analysis

4-Fluoromethanesulfonylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The fluoromethyl group can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Similar compounds to 4-Fluoromethanesulfonylbenzoic acid include:

    4-Fluorobenzoic acid: A simpler derivative with a fluorine atom directly attached to the benzene ring.

    4-(Trifluoromethylsulfonyl)benzoic acid: Contains a trifluoromethylsulfonyl group, which may exhibit different reactivity and properties.

    4-(Methylsulfonyl)benzoic acid: Lacks the fluorine atom, leading to different chemical behavior

Properties

IUPAC Name

4-(fluoromethylsulfonyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO4S/c9-5-14(12,13)7-3-1-6(2-4-7)8(10)11/h1-4H,5H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWOTYLGMTYPBHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)S(=O)(=O)CF
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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